

# Ensartinib Pharmacokinetic Parameters at a Glance

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## Compound Focus: Ensartinib

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The table below summarizes the core quantitative ADME (Absorption, Distribution, Metabolism, Excretion) data for **ensartinib**, compiled from clinical studies and the drug's label [1] [2].

Parameter	Value / Finding	Notes / Conditions
<strong>Absorption</strong>		
Tmax (Time to Cmax)	3 - 4 hours	Median value; range is 2-8 hours [2].
Cmax (Peak Concentration)	185 ng/mL (mean)	Following a single 200 mg oral dose [1].
AUC (Area Under Curve)	3827 h•ng/mL (mean)	AUC <sub>0-∞</sub> for a single 200 mg dose [1].
Food Effect	No clinically significant impact	Can be taken with or without food [2].
<strong>Distribution</strong>		
Apparent Volume of Distribution (Vd)	1720 L	Suggests extensive tissue distribution [2].
Plasma Protein Binding	91.6%	Highly bound to plasma proteins [2].
<strong>Metabolism</strong>		Primarily hepatic

Parameter	Value / Finding	Notes / Conditions
Primary Metabolizing Enzyme	<b>CYP3A4</b>	Major pathway; caution with CYP3A4 inhibitors/inducers [2] [3].
Major Circulating Metabolite	<b>M465</b>	Accounts for 27.45% of plasma total radioactivity (AUC0-24h) [1].
<b>Excretion</b>		
Feces	91.00% of dose	38.12% as unchanged drug [1] [2].
Urine	10.21% of dose	4.39% as unchanged drug [1] [2].
<b>Half-life (t<sub>1/2</sub>)</b>		
Ensartinib (Single Dose)	18.3 hours (mean)	[1]
Ensartinib (Steady State)	30 ± 20 hours (mean)	[2]
Total Radioactivity	27.2 hours (mean)	Reflects parent drug and metabolites [1].

## Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies from key experiments.

### Mass Balance, Metabolism, and Excretion Study [1]

This clinical trial provided the core data on the absorption, metabolism, and excretion pathways of **ensartinib**.

- **Objective:** To investigate the mass balance, pharmacokinetics, and metabolic disposition of **ensartinib**.
- **Study Design:** An open-label, single-dose study.
- **Subjects:** 6 healthy male volunteers.

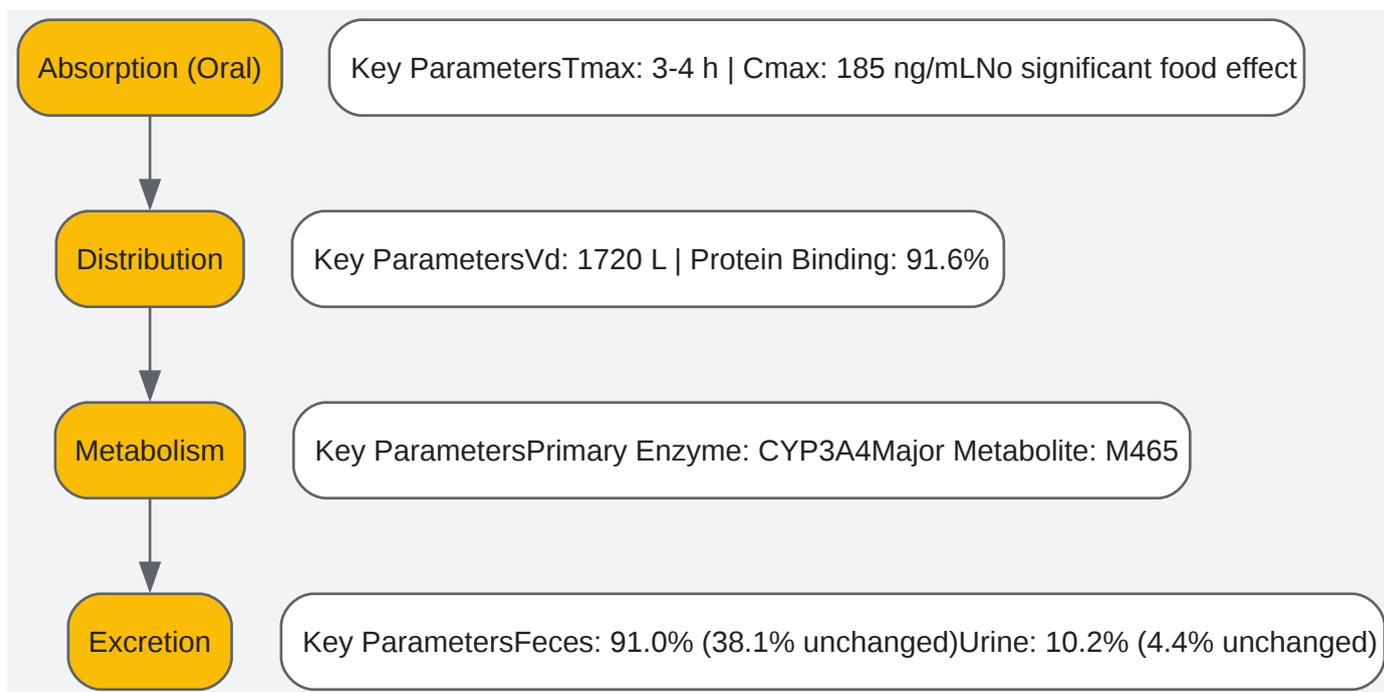
- **Dosage:** A single oral dose of 200 mg **ensartinib** containing 100  $\mu\text{Ci}$  of radiolabeled [ $^{14}\text{C}$ ]**ensartinib** as an oral suspension, administered after an overnight fast.
- **Sample Collection:** Serial blood samples were collected up to 336 hours post-dose. Urine and feces were collected at intervals up to 504 hours post-dose.
- **Analytical Methods:**
  - **Liquid Scintillation Counting (LSC):** Used to measure total radioactivity concentrations in blood, plasma, urine, and feces.
  - **Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS):** Used to determine the plasma concentrations of unchanged **ensartinib**.
  - **Metabolite Profiling:** Radioactivity profiling and characterization of metabolites in plasma, urine, and feces were performed using high-performance liquid chromatography (HPLC) coupled with radiodetection and MS/MS.

## Determination of Protein Binding and Distribution [2]

- **Method:** The plasma protein binding of **ensartinib** was determined using equilibrium dialysis or ultracentrifugation methods.
- **Conditions:** The binding was measured using human plasma samples spiked with **ensartinib** at a relevant concentration.
- **Analysis:** The concentration of **ensartinib** in the buffer (free) and plasma (bound) chambers was quantified using a validated LC-MS/MS method after dialysis. The fraction bound was calculated from these measurements.

## Ensartinib's Journey in the Body: The ADME Pathway

The following diagram illustrates the sequential process of Absorption, Distribution, Metabolism, and Excretion (ADME) for **ensartinib**, based on the data from the studies.



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**Ensartinib**'s ADME pathway from absorption to excretion.

## Mechanism of Action and Clinical Context

- **Primary Target:** **Ensartinib** is a potent and highly selective **tyrosine kinase inhibitor** of the **Anaplastic Lymphoma Kinase (ALK)** receptor. It is also an inhibitor of **EphA2, MET, and ROS1** kinases [2].
- **Clinical Indication:** It is approved for the treatment of adult patients with **ALK-positive locally advanced or metastatic Non-Small Cell Lung Cancer (NSCLC)** [4] [2] [5].
- **Efficacy Note:** A recent 2025 systematic review of clinical trials confirmed its favorable efficacy, with median Progression-Free Survival (PFS) reaching up to **26.2 months** in treatment-naïve patients [4].

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